![molecular formula C28H23NO B14151116 1,1-Diphenyl-2-(spiro[cyclopropane-1,5'-indeno[1,2-b]pyridin]-2-yl)ethan-1-ol CAS No. 300384-35-4](/img/structure/B14151116.png)
1,1-Diphenyl-2-(spiro[cyclopropane-1,5'-indeno[1,2-b]pyridin]-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha,alpha-Diphenylspiro[cyclopropane-1,5’-[5H]indeno[1,2-b]pyridine]-2-ethanol: is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to an indeno[1,2-b]pyridine system, with a diphenyl group attached to the alpha position and an ethanol group at the 2-position. The spirocyclic structure imparts significant rigidity and conformational stability, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha-Diphenylspiro[cyclopropane-1,5’-[5H]indeno[1,2-b]pyridine]-2-ethanol typically involves multi-step reactions starting from readily available precursors. One common approach is the base-promoted domino reaction of bindone with 1,3-dipolarophiles, which leads to the formation of spiro and fused indeno derivatives . The reaction conditions often involve the use of bases such as triethylamine in solvents like toluene, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of multi-component reactions and the use of robust catalytic systems can be adapted for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
alpha,alpha-Diphenylspiro[cyclopropane-1,5’-[5H]indeno[1,2-b]pyridine]-2-ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the aromatic rings and the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Aplicaciones Científicas De Investigación
alpha,alpha-Diphenylspiro[cyclopropane-1,5’-[5H]indeno[1,2-b]pyridine]-2-ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mecanismo De Acción
The mechanism of action of alpha,alpha-Diphenylspiro[cyclopropane-1,5’-[5H]indeno[1,2-b]pyridine]-2-ethanol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest interactions with key proteins involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[indenoquinoxalines]: These compounds share a similar spirocyclic structure and exhibit interesting biological activities.
Spiro[indeno[1,2-a]fluorene]:
Uniqueness
alpha,alpha-Diphenylspiro[cyclopropane-1,5’-[5H]indeno[1,2-b]pyridine]-2-ethanol is unique due to its combination of a cyclopropane ring with an indeno[1,2-b]pyridine system, along with the presence of diphenyl and ethanol groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
300384-35-4 |
|---|---|
Fórmula molecular |
C28H23NO |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
1,1-diphenyl-2-spiro[cyclopropane-2,5'-indeno[1,2-b]pyridine]-1-ylethanol |
InChI |
InChI=1S/C28H23NO/c30-28(20-10-3-1-4-11-20,21-12-5-2-6-13-21)19-22-18-27(22)24-15-8-7-14-23(24)26-25(27)16-9-17-29-26/h1-17,22,30H,18-19H2 |
Clave InChI |
IDPUFKCIPCGYIL-UHFFFAOYSA-N |
SMILES canónico |
C1C(C12C3=C(C4=CC=CC=C24)N=CC=C3)CC(C5=CC=CC=C5)(C6=CC=CC=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




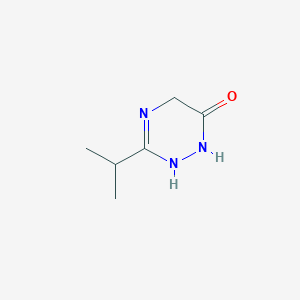
![3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14151055.png)
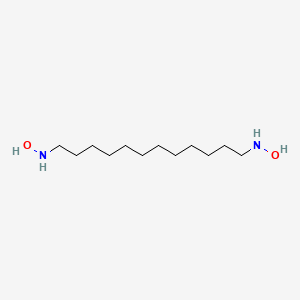
![Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate](/img/structure/B14151061.png)
![2-[(Phenylselanyl)methyl]aniline](/img/structure/B14151063.png)
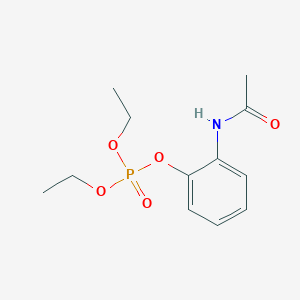
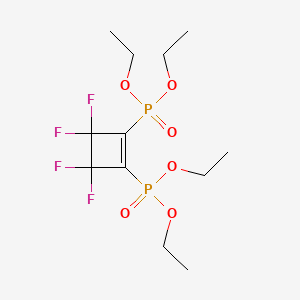
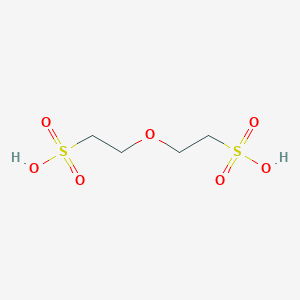
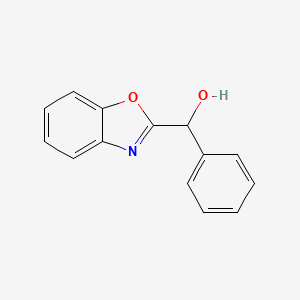
![1-{2-[1-(4-chlorophenyl)-1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl]ethyl}-3-phenylurea](/img/structure/B14151085.png)
![1'-[(4-fluorophenyl)carbonyl]-2'-(3-methoxyphenyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14151100.png)

